molecular formula C16H13F3N2O4S2 B2414383 Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 877654-70-1

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2414383
CAS No.: 877654-70-1
M. Wt: 418.41
InChI Key: YLFKGISERHHEGI-UHFFFAOYSA-N
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Description

“Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a green synthetic procedure was developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .

Scientific Research Applications

Antitumor Activity

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has shown potential in antitumor activity. A study by Hafez and El-Gazzar (2017) demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).

Antibacterial Activity

This compound also holds potential in antibacterial applications. Research by Kumari et al. (2017) on thieno[2,3-d]pyrimidinone derivatives revealed significant antibacterial activity against both Gram-negative (E. coli, K. pneumonia) and Gram-positive (B. subtilis, B. cereus) bacteria (Kumari et al., 2017).

Antimicrobial and Antioxidant Activities

Litvinchuk et al. (2021) developed a one-pot method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, demonstrating promising antimicrobial and antioxidant activities. Specific compounds showed significant effects against test cultures of M. luteum, similar to the control drug vancomycin, and some exhibited noteworthy antibacterial and antioxidant effects (Litvinchuk et al., 2021).

Synthesis of Novel Compounds

El-Gazzar et al. (2006) explored the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, producing compounds with high biological activities. These derivatives acted as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar et al., 2006).

Mechanism of Action

The mechanism of action for this compound is not clear due to the lack of available information .

Properties

IUPAC Name

methyl 2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4S2/c1-24-12(22)8-27-15-20-11-6-7-26-13(11)14(23)21(15)9-2-4-10(5-3-9)25-16(17,18)19/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKGISERHHEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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